Tetraammineplatinum(II)hydroxidehydrate

Description

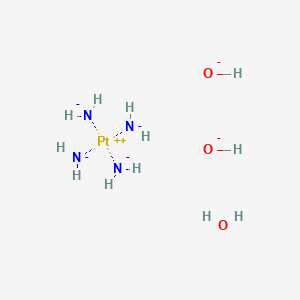

Tetraammineplatinum(II) hydroxide hydrate, with the formula Pt(NH₃)₄(OH)₂·xH₂O, is a platinum(II) coordination compound characterized by a square-planar geometry. It is commercially available in purities ranging from 99% to 99.999%, with a molecular weight of 297.23 (anhydrous) and a platinum content of ≥58% . This compound is typically a white to off-white powder, hygroscopic, and soluble in aqueous solutions. Its primary applications include:

- Electroless plating for ionic polymer-metal composites (IPMCs), where it serves as a precursor for platinum deposition on Nafion membranes .

- Catalysis, particularly in fuel cell research and organic synthesis due to its redox-active platinum center .

Safety Profile: It carries hazard codes Xi (irritant) and warnings for skin/eye irritation (H315-H319) and respiratory sensitization (H335) .

Properties

Molecular Formula |

H12N4O3Pt-4 |

|---|---|

Molecular Weight |

311.21 g/mol |

IUPAC Name |

azanide;platinum(2+);dihydroxide;hydrate |

InChI |

InChI=1S/4H2N.3H2O.Pt/h7*1H2;/q4*-1;;;;+2/p-2 |

InChI Key |

BDRVOWQCIFGIMV-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].O.[OH-].[OH-].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process initiates with the dissolution of potassium tetrachloroplatinate(II) (K₂PtCl₄) in aqueous ammonia, forming the [Pt(NH₃)₄]²⁺ complex. Subsequent addition of silver oxide (Ag₂O) induces precipitation of chloride ions through the reaction:

$$

\text{Ag}2\text{O} + \text{H}2\text{O} + 2\text{Cl}^- \rightarrow 2\text{AgCl} \downarrow + 2\text{OH}^-

$$

The resulting suspension undergoes vacuum filtration through 0.45 μm membrane filters, yielding a chloride-free Pt(NH₃)₄₂ solution. Concentration via rotary evaporation at 60°C under reduced pressure (20 mmHg) produces the hydrated crystalline product.

Process Optimization

Key parameters influencing product quality include:

- Molar ratio : Ag₂O:PtCl₄²⁻ = 2.05:1 (5% excess silver oxide)

- Reaction temperature : Maintained at 40±2°C to prevent ammonia volatilization

- Filtration methodology : Sequential depth filtration (cellulose pads) followed by membrane filtration

Residual chloride analysis via ion chromatography typically shows <50 ppm contamination, meeting semiconductor-grade purity requirements.

Anion Exchange Resin Method

The same patent discloses an alternative approach using strongly basic anion exchange resins (e.g., Amberlite IRA-400) for chloride removal. This method eliminates silver contamination risks but requires precise resin conditioning.

Column Operation Parameters

- Resin bed height : 1.5 m for 10 L batch processing

- Flow rate : 2 bed volumes/hour

- Eluent : 0.5 M NH₄OH solution

- Regeneration : 5% HNO₃ followed by deionized water rinsing

The exchange process follows the equilibrium:

$$

2\text{R}^+\text{OH}^- + [\text{Pt}(\text{NH}3)4]\text{Cl}2 \leftrightarrow \text{Pt}(\text{NH}3)42 + 2\text{R}^+\text{Cl}^-

$$

This method achieves 99.8% chloride removal efficiency but introduces ammonium ions requiring subsequent lyophilization steps.

Three-Step Synthesis from Potassium Tetrachloroplatinate(II)

CN101367557A details a patented multi-step synthesis route with exceptional yield (90.2%) and purity (99.2% Pt basis). The process flow comprises:

Reaction Sequence

Cis-diiododiammineplatinum(II) formation

$$

\text{K}2\text{PtCl}4 + 4\text{KI} + 2\text{NH}3 \rightarrow \text{cis}-[\text{Pt}(\text{NH}3)2\text{I}2] + 2\text{KCl} + 2\text{KI}

$$

Conducted at 45°C for 4 hours under dark conditionsNitrate substitution

$$

\text{cis}-[\text{Pt}(\text{NH}3)2\text{I}2] + 2\text{AgNO}3 \rightarrow \text{cis}-[\text{Pt}(\text{NH}3)2(\text{NO}3)2] + 2\text{AgI} \downarrow

$$

5-hour reaction at 45°C with stoichiometric silver nitrateAmmine coordination completion

$$

\text{cis}-[\text{Pt}(\text{NH}3)2(\text{NO}3)2] + 2\text{NH}3 \rightarrow \text{Pt}(\text{NH}3)42

$$

Followed by hydroxide metathesis:

$$

\text{Pt}(\text{NH}3)42 + 2\text{KOH} \rightarrow \text{Pt}(\text{NH}3)42 + 2\text{KNO}_3

$$

Critical Process Metrics

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Yield (%) | 96 | 94 | 98 |

| Temperature (°C) | 45 | 45 | 65 |

| Reaction Time (hours) | 4 | 5 | 3 |

| Pt Purity (% w/w) | 39.7 | 50.0 | 99.2 |

Comparative Method Analysis

Table 1: Synthesis Method Performance Comparison

The three-step method demonstrates superior purity (99.2% Pt) due to intermediate crystallizations, though requiring longer processing times. Silver oxide precipitation offers rapid production but introduces metallic impurities requiring additional purification.

Industrial-Scale Considerations

Commercial production (Thermo Fisher 046319.03, American Elements TAMPT-OH) typically employs modified anion exchange processes with:

- Automated resin regeneration cycles

- Continuous ion chromatography monitoring

- Lyophilization final drying (10⁻² mbar, -50°C)

Current industrial specifications require:

- Pt content : ≥58% (hydrated form)

- Chloride : ≤100 ppm

- Silver : ≤5 ppm

Chemical Reactions Analysis

Types of Reactions

Tetraammineplatinum(II)hydroxidehydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state platinum species.

Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various platinum complexes, such as Pt/CeO2 catalysts used in the water-gas shift reaction .

Scientific Research Applications

Tetraammineplatinum(II) hydroxide hydrate is useful as a precursor for platinum catalysts and in homogeneous catalysis . It is also used in various reactions, including hydrogenation, carbonylation, hydroformylation, chiral catalysis, and with ruthenium dyes . Additionally, it can be used in C-X coupling reactions like Heck, Suzuki, and Stille reactions .

Tetraammineplatinum(II) hydroxide is applicable in electroplating, electroless plating, sputtering, chemical and physical vapor deposition, catalyst production, and powder production .

The following are specific applications of Tetraammineplatinum(II) hydroxide:

- Catalysis Tetraammineplatinum(II) hydroxide solution acts as a precursor for platinum catalysts . It is a noble metal catalyst primarily useful for homogeneous catalysis applications .

- Chemical Reactions It serves as a catalyst in hydrogenation, carbonylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes . It is also used for C-X coupling reactions like Heck, Suzuki, and Stille reactions .

- Production Method Tetraammineplatinum (II) hydroxide is used in a wide range of applications such as electroplating, electroless plating, sputtering, chemical and physical vapor deposition, catalyst production, and powder production .

Mechanism of Action

The mechanism by which tetraammineplatinum(II)hydroxidehydrate exerts its effects involves the formation of platinum complexes that can interact with various molecular targets. These interactions often involve coordination with ligands, leading to the formation of stable complexes that can catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the ligands involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of tetraammineplatinum(II) hydroxide hydrate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) | Solubility | Platinum/Palladium Content |

|---|---|---|---|---|---|---|

| Tetraammineplatinum(II) hydroxide hydrate | Pt(NH₃)₄(OH)₂·xH₂O | 297.23 (anhydrous) | White powder | 211 (decomposes) | Soluble in water | Pt ≥58% |

| Tetraammineplatinum(II) chloride monohydrate | Pt(NH₃)₄Cl₂·H₂O | 352.13 | Crystalline | 250 (decomposes) | Water-soluble | Pt ~50% |

| Tetraammineplatinum(II) hydrogen carbonate | Pt(NH₃)₄₂ | 385.24 | Crystalline | N/A | Water-soluble | Pt ~51% |

| Tetraamminepalladium(II) chloride monohydrate | Pd(NH₃)₄Cl₂·H₂O | 275.38 | Crystalline | N/A | Water-soluble | Pd ~39% |

Key Observations :

- Ligand Effects : Replacing hydroxide with chloride or carbonate alters solubility and stability. Chloride derivatives (e.g., Pt(NH₃)₄Cl₂) are more thermally stable (m.p. 250°C) compared to the hydroxide hydrate (m.p. 211°C) .

- Metal Center : Palladium analogs (e.g., Pd(NH₃)₄Cl₂) exhibit lower molecular weights and distinct catalytic properties, often used in cross-coupling reactions .

Stability and Reactivity

- Hydroxide vs. Chloride : The hydroxide ligand in Pt(NH₃)₄(OH)₂·xH₂O increases susceptibility to hydrolysis under acidic conditions, whereas chloride ligands enhance stability in aqueous media .

- Thermal Decomposition : All ammine complexes decompose above 200°C, releasing NH₃ and forming metallic Pt or Pd residues .

Q & A

Q. What are the recommended methods for synthesizing and structurally characterizing tetraammineplatinum(II) hydroxide hydrate?

- Synthesis : The compound can be synthesized via controlled hydrolysis of tetraammineplatinum(II) nitrate under alkaline conditions. Adjusting pH to 8–10 with NaOH or KOH at 40–60°C promotes hydroxide ligand formation .

- Characterization :

- X-ray crystallography confirms the square planar geometry of the [Pt(NH₃)₄]²⁺ core .

- Elemental analysis (e.g., inductively coupled plasma atomic emission spectrometry, ICP-AES) quantifies Pt content (59% minimum) and detects impurities (Cu, Fe, Ni) .

- Thermogravimetric analysis (TGA) identifies hydration states by measuring mass loss upon heating .

Q. How should researchers assess the stability and decomposition pathways of tetraammineplatinum(II) hydroxide hydrate?

- Stability : Store at 2–8°C in airtight containers to prevent hydration loss or oxidation .

- Decomposition :

- Thermal decomposition (TGA/DSC) shows stepwise loss of NH₃ and H₂O above 200°C, forming PtO or metallic Pt .

- Acidic conditions protonate hydroxide ligands, yielding [Pt(NH₃)₄(H₂O)₂]²⁺ intermediates .

Q. What methodologies are used to determine purity and hydration states?

- Platinum content :

- Hydration state :

Advanced Research Questions

Q. How is tetraammineplatinum(II) hydroxide hydrate utilized in heterogeneous catalysis, such as selective hydrogenation?

Q. What computational approaches are employed to study reaction mechanisms involving platinum ammine complexes?

- DFT studies :

- Model ligand substitution kinetics (e.g., OH⁻ replacing Cl⁻ in [Pt(NH₃)₄Cl₂]) using relativistic pseudopotentials .

- Analyze oxidative addition/reductive elimination steps in metallacycle formation (e.g., five-membered Pt-N rings) .

- Synergy with experiment : Validate computational predictions using kinetic isotope effects (KIEs) or EXAFS .

Q. How can researchers resolve contradictions in catalytic activity data caused by hydration state variability?

- Case study : Hydration-dependent discrepancies in PEMFC catalyst performance:

- Hydrated samples : Higher proton conductivity but lower Pt utilization due to H₂O blocking active sites .

- Mitigation : Pre-treat catalysts under controlled humidity (e.g., 30% RH) before electrochemical testing .

- Analytical reconciliation : Cross-validate Pt loading via ICP-AES and cyclic voltammetry (electrochemical surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.